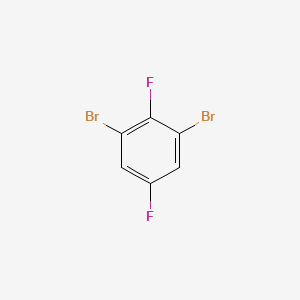

1,3-Dibromo-2,5-difluorobenzene

Overview

Description

1,3-Dibromo-2,5-difluorobenzene is an organic compound . It is a colorless to pale yellow liquid . It is soluble in non-polar solvents and has low solubility in water . It is an organic bromide compound that is sensitive to light, heat, and air, and may decompose when heated or exposed to light .

Synthesis Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis

The molecular formula of this compound is C6H2Br2F2 . Its molecular weight is 271.885 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . Other chemical reactions involving this compound are mentioned in various papers .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Valuable Organic Compounds

1,3-Dibromo-2,5-difluorobenzene serves as a key intermediate in the synthesis of various derivatives, particularly in reactions involving benzynes. Diemer, Leroux, and Colobert (2011) described methods for synthesizing 1,2-Dibromo-3-iodobenzene and other derivatives, highlighting the role of halogen/metal permutations in these processes (Diemer, Leroux, & Colobert, 2011).

Study of Molecular Properties and Solid-State Organization

Research by Renak et al. (1999) explored the influence of fluorine substitution on molecular properties and the arrangement of molecules in the solid state, involving the synthesis of various fluorinated distyrylbenzene (DSB) derivatives using this compound (Renak et al., 1999).

Demonstrating Organometallic Methods

Schlosser and Heiss (2003) demonstrated the efficiency of modern organometallic methods using 1,3-Difluorobenzene, a close relative of this compound, highlighting the regioflexible substitution and conversion into various benzoic acids (Schlosser & Heiss, 2003).

Biodegradation Studies

Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by a microbial strain, exploring the environmental and biological implications of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

NMR Spectroscopy and Molecular Geometry Analysis

Studies on 1,3-difluorobenzene using NMR spectroscopy have provided insights into molecular geometry and the anisotropy of indirect fluorine-fluorine coupling, contributing to a deeper understanding of molecular structures in various solvents (Otter, Gerritsen, & Maclean, 1973).

Organometallic Chemistry in Partially Fluorinated Benzenes

Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes, like 1,3-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. This research highlights the impact of fluorination on chemical properties and reactivity (Pike, Crimmin, & Chaplin, 2017).

Photophysical Characterization

Krebs and Spanggaard (2002) explored the photophysical properties of perfluorinated compounds, using structures such as 1,4-dibromo-2,5-difluoro-3,6-diperfluorooctylbenzene. Their work provides insights into the photophysical behavior of fluorinated compounds (Krebs & Spanggaard, 2002).

Synthesis Methodology and Technological Improvements

The synthesis of 1,3-difluorobenzene from 1,3-dichlorobenzene, involving steps like fluorination and chlorination, has been researched by Xue (2001). This study provides a methodology for synthesizing such compounds with potential industrial applications (Xue, 2001).

Crystal Structure Prediction

Misquitta et al. (2008) demonstrated the use of first principles to predict the crystal structure of molecules related to 1,3-dibromo-2-chloro-5-fluorobenzene. Their work underscores the utility of computational methods in understanding and predicting the behavior of such compounds in crystalline forms (Misquitta, Welch, Stone, & Price, 2008).

Molecular Structures and Relative Stabilities

Taskinen (2000) studied the molecular structures and relative stabilities of dihalobenzenes, including 1,3-difluorobenzene. This research is crucial in understanding the physical and chemical properties of these molecules, contributing to their practical applications in various fields (Taskinen, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .

Mode of Action

It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.

Result of Action

As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.

Action Environment

The action of this compound can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .

Biochemical Analysis

Biochemical Properties

1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of this compound, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, this compound can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, this compound can accumulate in specific organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .

properties

IUPAC Name |

1,3-dibromo-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZSKHCRRPXONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128259-68-7 | |

| Record name | 1,3-Dibromo-2,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)